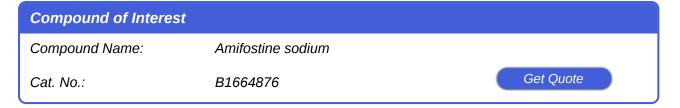


Amifostine in Oncotherapy: A Comparative Guide to Meta-Analyses on Survival Outcomes

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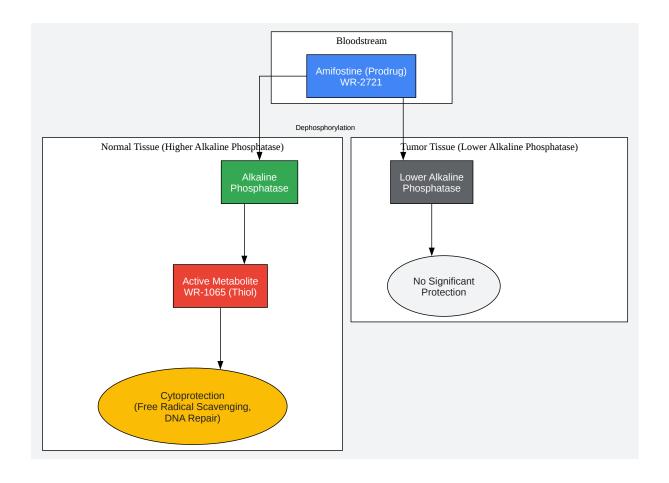
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of meta-analytical data on the cytoprotective agent Amifostine and its impact on survival outcomes in cancer patients undergoing radiotherapy and chemotherapy. The primary focus is to objectively present evidence from key meta-analyses, detailing survival data, experimental protocols, and the underlying mechanism of action.

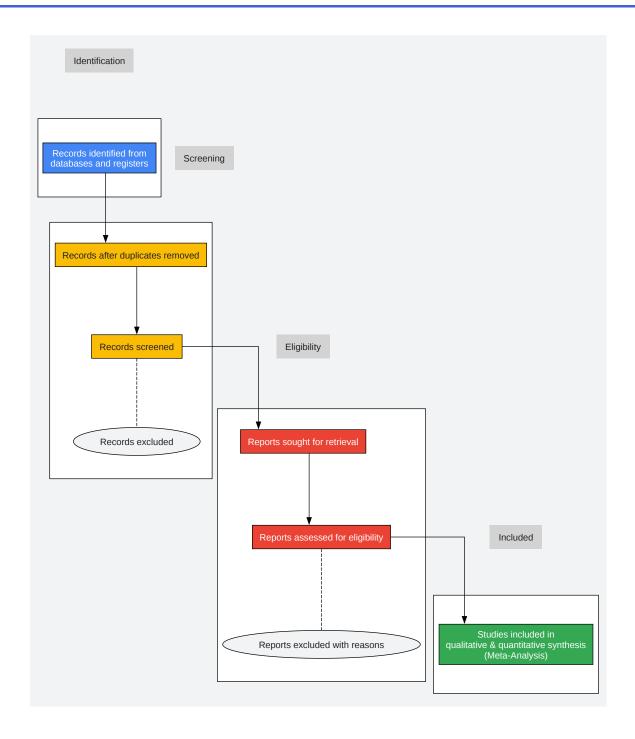
Mechanism of Action: Selective Cytoprotection

Amifostine is a prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active metabolite, WR-1065.[1] This active thiol is a potent scavenger of oxygen-free radicals generated by radiation and chemotherapy agents.[1][2] The selectivity of Amifostine for normal tissues over tumor tissues is attributed to the higher activity of alkaline phosphatase, higher pH, and better vascularity in normal tissues, which facilitates the uptake of WR-1065.[3] This differential uptake allows Amifostine to protect healthy tissues from treatment-induced damage without compromising the anti-tumor efficacy of the therapy.[3]









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